11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9105958
InChI: InChI=1S/C25H23ClN2O3S/c1-30-20-8-7-14(13-21(20)31-2)15-11-18-24(19(29)12-15)25(22-9-10-23(26)32-22)28-17-6-4-3-5-16(17)27-18/h3-10,13,15,25,27-28H,11-12H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(S5)Cl)C(=O)C2)OC
Molecular Formula: C25H23ClN2O3S
Molecular Weight: 467.0 g/mol

11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC9105958

Molecular Formula: C25H23ClN2O3S

Molecular Weight: 467.0 g/mol

* For research use only. Not for human or veterinary use.

11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C25H23ClN2O3S
Molecular Weight 467.0 g/mol
IUPAC Name 6-(5-chlorothiophen-2-yl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C25H23ClN2O3S/c1-30-20-8-7-14(13-21(20)31-2)15-11-18-24(19(29)12-15)25(22-9-10-23(26)32-22)28-17-6-4-3-5-16(17)27-18/h3-10,13,15,25,27-28H,11-12H2,1-2H3
Standard InChI Key YXXKGOBXKXZGPI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(S5)Cl)C(=O)C2)OC
Canonical SMILES COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(S5)Cl)C(=O)C2)OC

Introduction

The compound 11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one is a complex organic molecule belonging to the dibenzo[b,e] diazepinone class. This class of compounds is known for its diverse biological activities, including potential applications in pharmaceuticals.

Synthesis and Preparation

The synthesis of 11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one typically involves multi-step reactions starting from simpler aromatic compounds. Common methods include:

  • Condensation Reactions: Involving the reaction of thiophene derivatives with aromatic amines.

  • Cyclization Reactions: Forming the dibenzodiazepine ring structure.

Synthetic Route

  • Starting Materials: Thiophene derivatives and aromatic amines.

  • Reaction Conditions: Often involves acidic or basic conditions to facilitate condensation and cyclization.

  • Purification Methods: Recrystallization or chromatography to isolate the final product.

Biological Activity

Dibenzo[b,e] diazepinones are known for their diverse biological activities, including:

  • Antidepressant Activity: Some compounds in this class have shown potential as antidepressants.

  • Antimicrobial Activity: Exhibited by certain derivatives against various pathogens.

  • Antitumor Activity: Some compounds have been investigated for their anticancer properties.

Potential Applications

Given the structural similarity to known bioactive compounds, 11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one may be explored for similar applications.

Future Directions

Further research is needed to fully explore the biological activities and potential therapeutic applications of 11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one.

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